molecular formula C12H13N3 B12087288 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12087288
M. Wt: 199.25 g/mol
InChI Key: MTVVCDXZHJKYBE-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that contains both a pyrazole ring and a tetrahydroquinoline ring. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules. The presence of both nitrogen atoms in the pyrazole ring and the partially saturated quinoline ring makes it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-aminophenyl)ethanone with hydrazine hydrate to form the pyrazole ring, followed by cyclization with an appropriate aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to reflux temperatures to drive the cyclization to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for scale. This can include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can help to reduce the production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole ring as well as the tetrahydroquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can have enhanced biological activities or serve as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    5-(1H-pyrazol-1-yl)-2,3-dihydroquinoline: Similar structure but lacks the fully saturated tetrahydroquinoline ring.

    5-(1H-pyrazol-1-yl)-quinoline: Contains a fully aromatic quinoline ring instead of the partially saturated tetrahydroquinoline ring.

    1-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a quinoline ring.

Uniqueness

The uniqueness of 5-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline lies in its combination of the pyrazole and tetrahydroquinoline rings, which provides a versatile scaffold for the development of new compounds with potential biological activities. Its partially saturated quinoline ring offers different reactivity compared to fully aromatic quinoline derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

5-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H13N3/c1-5-11-10(4-2-7-13-11)12(6-1)15-9-3-8-14-15/h1,3,5-6,8-9,13H,2,4,7H2

InChI Key

MTVVCDXZHJKYBE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2N3C=CC=N3)NC1

Origin of Product

United States

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